molecular formula C14H25NO5 B2734481 (2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate CAS No. 380429-42-5

(2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate

Cat. No. B2734481
M. Wt: 287.356
InChI Key: GZAZHWGEIRAXKK-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4R)-2-(tert-Butyl)-3-formyl-4-oxazolidinecarboxylic Acid Methyl Ester” is a chemical compound . It is a white solid .


Molecular Structure Analysis

The molecular formula of this compound is C10H17NO4 . Its molecular weight is 215.25 .


Physical And Chemical Properties Analysis

This compound is a white solid . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Diastereoselective Methylation

Koskinen et al. (2004) report on the highly diastereoselective methylation of (2S,4S)- and (2R,4S)-3-tert-butyl 4-methyl 2-tert- butyloxazolidine-3,4-dicarboxylate. This process's efficiency underscores its potential in creating complex molecules with high stereochemical fidelity, crucial for synthesizing enantiomerically pure pharmaceuticals and other biologically active compounds (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).

Stereoselective Hydroformylation

The work by Kollár & Sándor (1993) highlights the stereoselective hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, leading to derivatives with significant synthetic value for homochiral amino acid production. This study illustrates the compound's role in facilitating controlled synthesis of complex organic molecules, essential for drug development and synthetic biology (Kollár & Sándor, 1993).

Stereoselective Alkylation

Another study by Koskinen et al. (2004) on the diastereoselective alkylation of the same diastereomers highlights the compound's utility in synthesizing fully protected L-serine. This technique's ability to control stereochemistry is invaluable in creating molecules with desired biological activities, demonstrating the compound's versatility in complex organic syntheses (Koskinen, Saarenketo, & Straub, 2004).

Crystal Structure Elucidation

Flock et al. (2006) have elucidated the absolute configuration of enantiomeric compounds derived from the subject molecule, showcasing its importance in determining molecular structures through crystallography. This knowledge is crucial for understanding the three-dimensional arrangement of molecules, which affects their reactivity and interaction with biological systems (Flock, Bruhn, Fink, & Frauenrath, 2006).

properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (2S,4R)-2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)11-15(12(17)20-14(4,5)6)9(8-19-11)10(16)18-7/h9,11H,8H2,1-7H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAZHWGEIRAXKK-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate

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